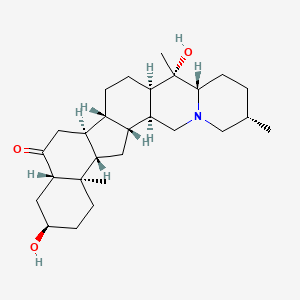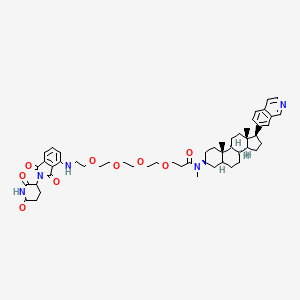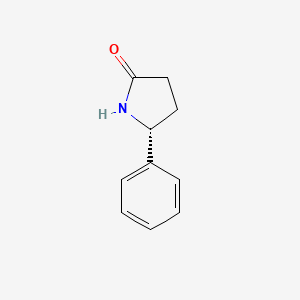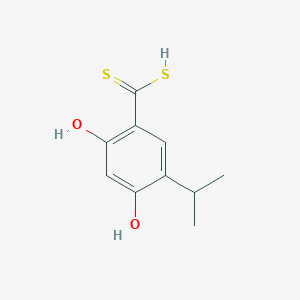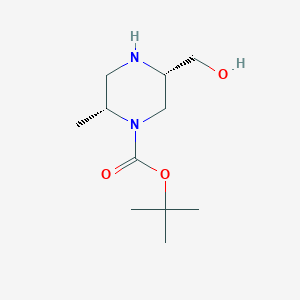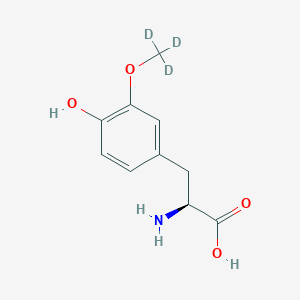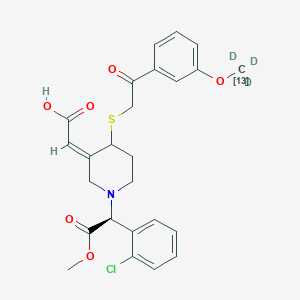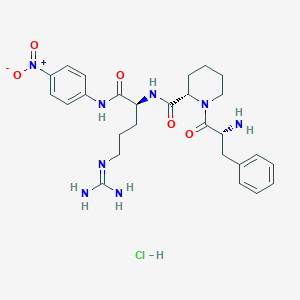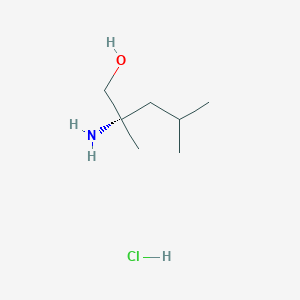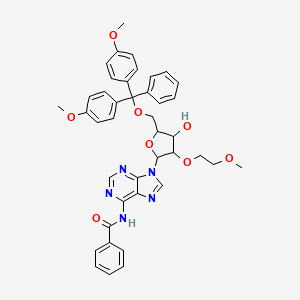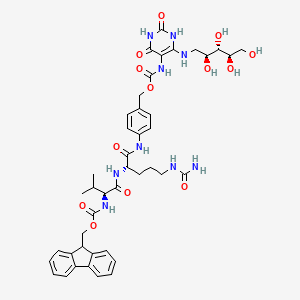
5-A-RU-PABC-Val-Cit-Fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-A-RU-PABC-Val-Cit-Fmoc is a prodrug of 5-A-RU, which is a precursor of bacterial riboflavin. This compound is known for its role as a mucosal-associated invariant T (MAIT) cell activator. 5-A-RU forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules such as glyoxal and methylglyoxal, which are derived from other metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-A-RU-PABC-Val-Cit-Fmoc undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-A-RU-PABC-Val-Cit-Fmoc has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Acts as an activator of MAIT cells, which play a role in immune responses.
Medicine: Investigated for its potential therapeutic applications in immune-related diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-A-RU-PABC-Val-Cit-Fmoc involves its conversion to 5-A-RU, which then forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules such as glyoxal and methylglyoxal. These antigens activate MAIT cells, which are involved in immune responses. The molecular targets and pathways include the MAIT cell receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-A-RU: The direct precursor of 5-A-RU-PABC-Val-Cit-Fmoc.
Glyoxal: A small molecule involved in the formation of MAIT-activating antigens.
Methylglyoxal: Another small molecule involved in the formation of MAIT-activating antigens
Uniqueness
This compound is unique due to its enhanced ability to activate MAIT cells compared to 5-A-RU alone. This enhanced activation is attributed to the specific structure and properties of the compound, which allow for more efficient formation of MAIT-activating antigens .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]carbamoyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N9O13/c1-22(2)33(49-42(62)65-21-29-27-10-5-3-8-25(27)26-9-4-6-11-28(26)29)38(58)48-30(12-7-17-45-40(44)60)37(57)47-24-15-13-23(14-16-24)20-64-43(63)50-34-36(51-41(61)52-39(34)59)46-18-31(54)35(56)32(55)19-53/h3-6,8-11,13-16,22,29-33,35,53-56H,7,12,17-21H2,1-2H3,(H,47,57)(H,48,58)(H,49,62)(H,50,63)(H3,44,45,60)(H3,46,51,52,59,61)/t30-,31-,32+,33-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSKBBAITCBDNC-FAEFUHMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NCC(C(C(CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N9O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
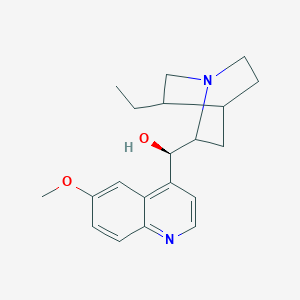
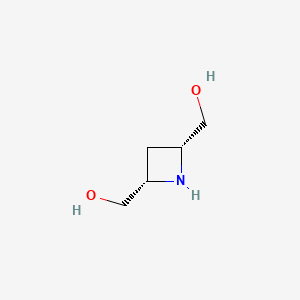
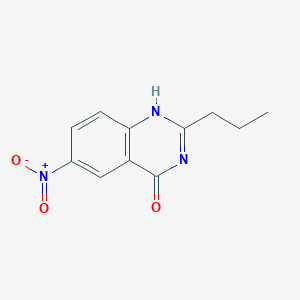
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
